Acetaminophen-13C2, 15N1

Übersicht

Beschreibung

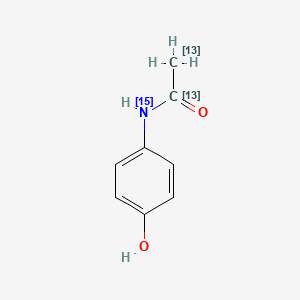

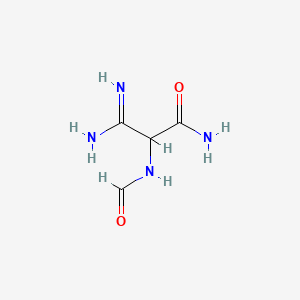

Acetaminophen-13C2, 15N1 is a stable isotope-labeled variant of acetaminophen, commonly known as paracetamol. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it particularly useful in various scientific research applications. The molecular formula of this compound is C6H9NO2, and it has a molecular weight of 154.14 g/mol .

Wirkmechanismus

Target of Action

Acetaminophen-13C2, 15N1, also known as Paracetamol-13C2, 15N1, is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins , which are lipid compounds that mediate a variety of physiological functions, including pain, fever, and inflammation .

Mode of Action

The primary mode of action of this compound involves the inhibition of COX-2, thereby reducing the production of prostaglandins . This results in the alleviation of pain and reduction of fever . .

Biochemical Pathways

This compound is metabolized primarily in the liver, and to a lesser extent in the kidney and intestine . After administration, it is mostly converted into pharmacologically inactive glucuronide and sulfate conjugates . A minor fraction is oxidized to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI) , which is highly reactive and primarily responsible for acetaminophen-induced hepatotoxicity . Detoxification of NAPQI occurs through its binding to the sulfhydryl group of glutathione (GSH) to form APAP-GSH, which is ultimately excreted in the urine .

Pharmacokinetics

This compound is widely used for its analgesic and antipyretic properties in many over-the-counter formulations in both adults and children . The maximum recommended therapeutic dose of this compound is 4 g/day in adults and 50-75 mg/kg/day in children . Consumption of a single dose greater than 7 g in an adult and 150 mg/kg in a child is considered potentially toxic to the liver and kidneys due to the highly active metabolite NAPQI .

Result of Action

The primary result of this compound action is the relief of pain and reduction of fever . This is achieved through the inhibition of COX-2 and the subsequent reduction in prostaglandin production . At high doses, this compound can lead to liver damage due to the accumulation of the toxic metabolite napqi .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. For example, the antituberculosis drug isoniazid induces CYP2E1, which is crucial for acetaminophen metabolism through the oxidation pathway. Co-administration of isoniazid with acetaminophen was reported to increase acetaminophen oxidation, promote GSH depletion and NAPQI formation, and ultimately lead to increased hepatotoxicity .

Biochemische Analyse

Biochemical Properties

Acetaminophen-13C2, 15N1 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Acetaminophen is metabolized in the liver by three central pathways: glucuronidation, sulfation, and cysteine conjugation .

Cellular Effects

This compound influences cell function by inhibiting the creation of prostaglandins, which are compounds that contribute to inflammation and pain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetaminophen-13C2, 15N1 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the acetaminophen molecule. One common method is the two-step synthesis starting from p-aminophenol. The first step involves the acetylation of p-aminophenol with acetic anhydride to form N-acetyl-p-aminophenol (acetaminophen). The reaction conditions include the use of a solvent such as ethyl acetate and a catalyst like pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of isotopically labeled reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired isotopic enrichment .

Analyse Chemischer Reaktionen

Types of Reactions

Acetaminophen-13C2, 15N1 undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinone imine derivatives.

Reduction: Reduction reactions can convert the compound back to its parent amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone imine derivatives.

Reduction: Parent amine (p-aminophenol).

Substitution: Halogenated or nitrated acetaminophen derivatives.

Wissenschaftliche Forschungsanwendungen

Acetaminophen-13C2, 15N1 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanism studies and to investigate metabolic pathways.

Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.

Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and distribution.

Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Acetaminophen: The parent compound, widely used as an analgesic and antipyretic.

Paracetamol-13C2, 15N: Another isotopically labeled variant with similar applications.

N-acetyl-p-aminophenol: A precursor in the synthesis of acetaminophen

Uniqueness

Acetaminophen-13C2, 15N1 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This labeling provides enhanced sensitivity and specificity in analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, making it invaluable in scientific studies .

Eigenschaften

IUPAC Name |

N-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1+1,6+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVAJINKPMORJF-ZDDXGAPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[15NH]C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dichloro-6-[(4,6-dichlorohexyl)sulfanyl]hexane](/img/structure/B570398.png)

![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester, (R)- (9CI)](/img/new.no-structure.jpg)

![disodium;4-[(4E)-3-ethoxy-4-[[4-[ethyl(2-sulfonatoethyl)amino]-2-methylphenyl]methylidene]-5-oxopyrazol-1-yl]benzenesulfonate](/img/structure/B570407.png)

![9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]-](/img/structure/B570417.png)